2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 5, and an acetic acid moiety with an amino group at the α-carbon. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications . While direct crystallographic data for this compound is unavailable, SHELX programs (widely used for small-molecule refinement) suggest structural studies on analogs employ rigorous crystallographic methods .
Properties
IUPAC Name |
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2.ClH/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-9(14)4-6-10;/h3-6,12H,15H2,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVJZKOIBUSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. This step may require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Aminoacetic Acid Moiety Addition: The aminoacetic acid moiety is incorporated through nucleophilic substitution reactions. This step often involves the use of glycine derivatives and appropriate coupling reagents like EDCI or DCC.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor, EDCI, DCC, various solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Anti-inflammatory Properties
One of the most significant applications of this compound is its anti-inflammatory activity. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds structurally related to 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride have demonstrated notable potency against COX-1 and COX-2 enzymes, with IC50 values indicating effective inhibition .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor cell proliferation. For example, derivatives similar to This compound have been evaluated for their ability to disrupt protein-protein interactions critical for cancer cell survival . The compound's structure allows it to interact effectively with target proteins involved in cancer pathways.
Antibacterial and Antifungal Activities
The compound has also shown promise as an antibacterial and antifungal agent. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating specific health conditions:
- Anti-inflammatory Efficacy : A study demonstrated that a related pyrazole derivative significantly reduced inflammation in a rat model of carrageenan-induced paw edema, suggesting potential for treating inflammatory diseases .
- Cancer Treatment : In vitro studies showed that certain pyrazole compounds inhibited the growth of breast cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
- Antibacterial Screening : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aryl Group
a) Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Acetate Hydrochloride (CAS 1078161-73-5)
- Molecular Formula : C₁₅H₁₉ClFN₃O₂
- Molecular Weight : 327.79 g/mol
- Key Features : Ethyl ester derivative; acts as a prodrug or synthetic precursor. Higher lipophilicity (logP) than the carboxylic acid form, improving membrane permeability .
- Purity : 95% (typical for commercial research compounds) .
b) 2-Amino-2-[1-(3-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Acetic Acid Hydrochloride (CAS 1078161-69-9)
- Molecular Formula : C₁₃H₁₅Cl₂N₃O₂
- Molecular Weight : 316.18 g/mol
- Key Features : Chlorine substituent at the 3-position of the phenyl ring. Chlorine’s larger atomic size and polarizability compared to fluorine may alter binding affinity and metabolic stability. Available at 99% purity for specialized applications .
c) 2-Amino-2-(4-Bromophenyl)Acetic Acid Derivatives
- Example: Methyl 2-Amino-2-(4-Methoxyphenyl)Acetate HCl (CAS AS103310)
- Molecular Weight : ~327 g/mol (varies by substituent)
- Key Features : Bromine’s steric bulk and methoxy’s electron-donating effects influence solubility and reactivity. Such derivatives are priced higher (e.g., €178/250 mg) due to synthetic complexity .
Functional Group Modifications
a) Carboxylic Acid vs. Ester Derivatives
- Acid Form (Target Compound): Enhanced water solubility due to the hydrochloride salt, ideal for formulation.
- Ester Form (e.g., CAS 1078161-73-5) : Increased lipophilicity facilitates absorption; hydrolyzed in vivo to release the active acid form .
b) Pyrazole Core Modifications
- 1-(3-Chloropropyl)-1H-Pyrazole Hydrochloride: Demonstrates the role of alkyl chain extensions on bioavailability.
Physicochemical and Commercial Comparison
Research and Application Insights
- Structural Insights : Fluorine’s electronegativity in the target compound enhances dipole interactions and metabolic stability compared to chlorine or bromine analogs .
- Biological Relevance : Pyrazole derivatives are prevalent in drug discovery for their hydrogen-bonding capacity and resistance to oxidation . Modifications like esterification or aryl substitution optimize pharmacokinetics (e.g., half-life, tissue penetration) .
- Synthetic Challenges : Higher purity (e.g., 99% for 3-chloro analog) requires advanced purification techniques, impacting cost and scalability .
Biological Activity
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article compiles various research findings, including synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorophenyl-substituted pyrazole derivatives with amino acids or their derivatives. The characterization is often confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, a study reported the synthesis of similar pyrazole derivatives characterized by single crystal X-ray diffraction, which provided insights into their molecular structure and intermolecular interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, certain substituted pyrazoles have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy.
Anti-inflammatory Effects
The compound's mechanism may involve inhibition of key enzymes associated with inflammatory pathways. Research on related pyrazole compounds indicates that they can modulate cyclooxygenase (COX) activity, which plays a crucial role in inflammation and pain signaling. This suggests that this compound could exhibit similar anti-inflammatory properties.
Cytotoxicity and Cancer Research
In cancer research, compounds with pyrazole scaffolds have been investigated for their ability to inhibit tumor growth. Some studies have reported that pyrazole derivatives can interfere with the Hsp90 chaperone activity, a target in cancer therapy . While specific cytotoxicity data for the hydrochloride variant is not extensively documented, its analogs have shown promise in preclinical models.
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazole core. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions, as seen in structurally analogous compounds .
- Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
- Acetic Acid Moiety Incorporation : Alkylation or Michael addition to attach the amino-acetic acid group, followed by hydrochloride salt formation .
Optimization : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Answer:
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, as demonstrated in pyrazole derivatives like 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole .
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection .
Advanced: How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?
Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent and Catalyst Screening : Use molecular dynamics (MD) simulations to identify solvents that enhance reaction efficiency or reduce side products .
- Data-Driven Feedback : Integrate experimental results with machine learning (ML) models to refine reaction conditions iteratively, as proposed in ICReDD’s methodology .
Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Curves : Systematically vary concentrations to identify non-linear effects or threshold behaviors .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity toward suspected receptors/enzymes .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) influencing bioactivity, minimizing confounding factors .
Advanced: How does the fluorophenyl substituent influence the compound’s physicochemical and pharmacological properties?
Answer:
- Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability by reducing oxidative degradation, as seen in related fluorinated pyrazoles .
- Lipophilicity : Fluorine increases logP values, improving blood-brain barrier permeability in neuropharmacological studies .
- Crystallographic Insights : Fluorine’s van der Waals radius and electronegativity alter molecular packing, affecting solubility and crystal morphology .
Basic: What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Answer:
- Aqueous Solubility : The hydrochloride salt improves water solubility, but aggregation may occur at neutral pH. Use phosphate-buffered saline (PBS) with surfactants (e.g., Tween-80) for in vitro assays .
- Organic Solvents : DMSO is preferred for stock solutions, but avoid prolonged storage due to hygroscopicity .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Advanced: How can reactor design and process control improve the scalability of its synthesis?
Answer:
- Continuous Flow Chemistry : Reduces batch-to-batch variability and enhances heat/mass transfer for exothermic steps like pyrazole cyclization .
- Membrane Separation : Implement nanofiltration or reverse osmosis to isolate intermediates efficiently, minimizing purification losses .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
